molecular formula C25H22N2O4 B2810474 ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate CAS No. 304868-40-4

ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate

Cat. No.: B2810474
CAS No.: 304868-40-4
M. Wt: 414.461
InChI Key: PSKFTFPHGSTJAT-XSFVSMFZSA-N
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Description

Ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Formation of the benzoate ester: This can be done through esterification reactions using ethyl alcohol and benzoic acid derivatives in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: The compound can be used in studies investigating its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic activity.

    Receptor modulation: By binding to receptors, it can modulate their activity, leading to changes in cellular signaling pathways.

    DNA interaction: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[5-[(E)-2-cyano-3-(anilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate: This compound lacks the 2,4-dimethyl substitution on the aniline ring, which may affect its reactivity and biological activity.

    Mthis compound: This compound has a methyl ester instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-4-30-25(29)19-8-6-18(7-9-19)23-12-10-21(31-23)14-20(15-26)24(28)27-22-11-5-16(2)13-17(22)3/h5-14H,4H2,1-3H3,(H,27,28)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKFTFPHGSTJAT-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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